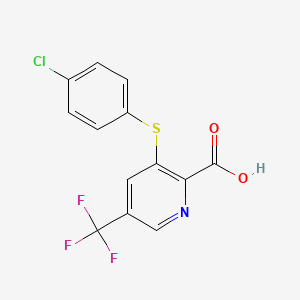
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
描述
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H7ClF3NO2S and its molecular weight is 333.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research studies.
- Molecular Formula : C10H7ClF3N2O2S
- Molecular Weight : 303.68 g/mol
- CAS Number : 80194-68-9
- IUPAC Name : 3-(4-chlorophenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 5-trifluoromethyl-2-pyridinecarboxylic acid under controlled conditions. The process may require specific catalysts and solvents to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL for effective compounds in this class .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor growth .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. For example, it has been reported that similar pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting a potential intercalation mechanism that disrupts cellular processes .
Study 1: Antimicrobial Efficacy
In a study conducted by Hayat et al., a series of pyridine derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in the antimicrobial efficacy observed .
Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of pyridine derivatives. The findings revealed that certain derivatives, including those structurally related to our compound of interest, exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use .
科学研究应用
Anticancer Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit potent anticancer properties. For instance, a study highlighted the ability of pyridine derivatives to inhibit cancer cell growth selectively in tumorigenic cells while sparing non-tumorigenic cells. The introduction of trifluoromethyl and chloro groups enhances biological activity by influencing the electronic properties of the molecule, making it a candidate for further development in cancer therapeutics .
GPR40 Agonists
The compound's structure aligns with the pharmacophore for GPR40 (free fatty acid receptor 1) agonists, which are being explored for their potential in treating type 2 diabetes mellitus. Compounds that mimic the functionality of 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid have shown promise in increasing insulin secretion and improving glucose metabolism in preclinical models .
Herbicide Development
The unique chemical structure of this compound positions it as a potential herbicide candidate. Its ability to disrupt specific metabolic pathways in plants can be harnessed to develop selective herbicides that target unwanted vegetation while preserving crops. Field trials and laboratory studies are essential to assess its efficacy and safety profile .
Case Studies
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWHCUAJBRTSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















